molecular formula C22H19F3N2O4S B12166091 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B12166091
M. Wt: 464.5 g/mol
InChI Key: XDOWRPZWYLXTSX-AQTBWJFISA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structure features a (5Z)-4-methoxybenzylidene moiety conjugated to the thiazolidin-2,4-dione core, coupled with a butanamide chain terminating in a 4-(trifluoromethyl)phenyl group. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences biological activity and binding interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent modulates electronic effects and solubility .

Properties

Molecular Formula

C22H19F3N2O4S

Molecular Weight

464.5 g/mol

IUPAC Name

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C22H19F3N2O4S/c1-31-17-10-4-14(5-11-17)13-18-20(29)27(21(30)32-18)12-2-3-19(28)26-16-8-6-15(7-9-16)22(23,24)25/h4-11,13H,2-3,12H2,1H3,(H,26,28)/b18-13-

InChI Key

XDOWRPZWYLXTSX-AQTBWJFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives. Compounds similar to 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide have shown promising results in inhibiting cancer cell proliferation. For instance, thiazolidine-based compounds have been tested against various cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma), demonstrating significant cytotoxic effects with IC50 values indicating effective concentrations for therapeutic use .

Antioxidant Properties

The antioxidant capacity of thiazolidine derivatives is another area of interest. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The structure-activity relationship (SAR) analyses suggest that modifications in the thiazolidine ring can enhance antioxidant activity.

Anti-inflammatory Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This makes them potential candidates for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of thiazolidine derivatives has been evaluated against various bacterial strains. Compounds structurally related to 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Anticonvulsant Activity

Research has identified thiazolidine derivatives as potential anticonvulsants. Specific analogs have demonstrated the ability to modulate neurotransmitter systems involved in seizure activity, providing a basis for further development in treating epilepsy and related disorders .

Polymer Chemistry

Thiazolidine derivatives are being explored as building blocks in polymer chemistry due to their unique chemical properties. Their ability to form cross-linked structures can be utilized in developing new materials with enhanced mechanical properties and thermal stability .

Drug Delivery Systems

The incorporation of thiazolidine derivatives into drug delivery systems has been studied to improve the bioavailability and controlled release of therapeutic agents. Their chemical stability and ability to interact with biological membranes make them suitable candidates for formulating advanced drug delivery systems .

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

Key structural variations among similar compounds include substituents on the benzylidene ring, modifications to the thiazolidinone core (e.g., dioxo vs. thioxo), and the nature of the terminal aromatic/amide groups. Below is a comparative analysis based on evidence:

Compound Core Structure Benzylidene Substituent Terminal Group Synthesis Yield Key Spectral Data Biological Relevance
Target Compound 2,4-Dioxo-1,3-thiazolidin-3-yl 4-Methoxy N-[4-(Trifluoromethyl)Phenyl]Butanamide Not Reported Anticipated: δ 7.60 (s, CH=C), 3.72 (s, OCH3), 169.4 ppm (C=O) Hypothesized PPARγ/antidiabetic
(5Z)-3-[4-(4-Methoxyphenylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9d) 2-Thioxo-1,3-thiazolidin-4-one 4-Hydroxy-3-methoxy Butylamino with 4-methoxyphenyl 30% 1H-NMR: δ 7.60 (s, CH=C), 3.86 (s, OCH3); HRMS: m/z 459.1412 [M+H]+ Anticancer, antimicrobial
(Z)-3-(3-Aminopropyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (22a) 2,4-Dioxo-1,3-thiazolidin-3-yl 4-Ethoxy 3-Aminopropyl Not Reported 1H-NMR: δ 7.45 (s, CH=C), 4.12 (q, OCH2CH3); MS: m/z 333.1 [M+H]+ Antidiabetic, anti-inflammatory
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide 2-Thioxo-1,3-thiazolidin-4-one None (pyrazole-linked) N,N-Dimethylbenzenesulfonamide Not Reported 1H-NMR: δ 8.10 (s, CH=C), 2.85 (s, N(CH3)2) Carbonic anhydrase inhibition
(Z)-3-(2-Aminopropyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (22b) 2,4-Dioxo-1,3-thiazolidin-3-yl 4-Ethoxy 2-Aminopropyl Not Reported 13C-NMR: δ 169.4 (C=O), 121.2 (C=CH); IR: ν 1682 cm⁻¹ (C=O) PPARγ agonist activity

Key Differences and Implications

  • Core Modifications: The target compound’s 2,4-dioxo-thiazolidinone core (vs.
  • Benzylidene Substituents :
    • Methoxy (target) vs. ethoxy (22a/b ): Ethoxy increases lipophilicity (higher logP) but may reduce solubility.
    • Hydroxy-methoxy (9d ): Introduces hydrogen-bonding capacity, enhancing target affinity but limiting blood-brain barrier penetration.
  • Terminal Groups: Trifluoromethylphenyl (target): Enhances electron-withdrawing effects and resistance to oxidative metabolism .

Biological Activity

The compound 4-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[4-(trifluoromethyl)phenyl]butanamide , also known by its CAS number 314260-18-9 , belongs to the class of thiazolidine derivatives. This article explores its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15F3NO5SC_{15}H_{15}F_{3}NO_{5}S, with a molecular weight of approximately 321.35 g/mol . The structure features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the methoxy group and trifluoromethyl substituent enhances its pharmacological potential.

PropertyValue
Molecular FormulaC15H15F3NO5SC_{15}H_{15}F_{3}NO_{5}S
Molecular Weight321.35 g/mol
Boiling Point552.0 ± 60.0 °C (Predicted)
Density1.401 ± 0.06 g/cm³ (Predicted)
pKa4.60 ± 0.10 (Predicted)

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including the compound . For instance, research indicates that thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. A study reported that derivatives similar to this compound showed IC50 values in the range of 1–30 µM , indicating potent activity against tumors such as glioblastoma and melanoma .

Case Study:
A systematic evaluation of thiazolidinone derivatives demonstrated that compounds with electron-donating groups (like methoxy) on aromatic rings significantly enhanced anticancer activity due to improved interactions with cellular targets .

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory mediators, which has been observed in related compounds . In vitro studies have shown that thiazolidinones can reduce levels of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been extensively documented. The compound exhibits activity against a range of pathogens, including bacteria and fungi. A review noted that modifications in the thiazolidinone structure could lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. The presence of specific substituents on the aromatic rings can significantly influence their potency:

  • Methoxy Group : Enhances solubility and bioavailability.
  • Trifluoromethyl Group : Increases lipophilicity and may improve membrane permeability.

Research indicates that these modifications can lead to better interactions with biological targets, increasing the overall efficacy of the compounds .

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